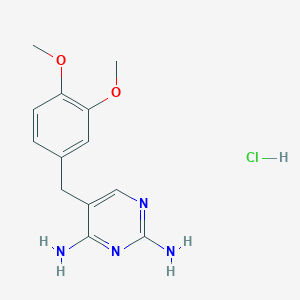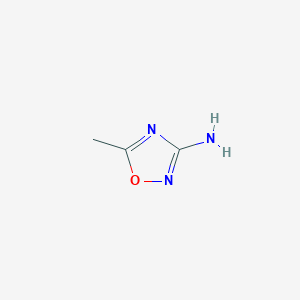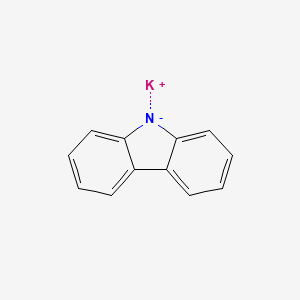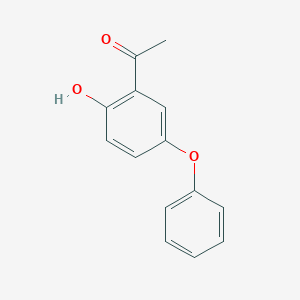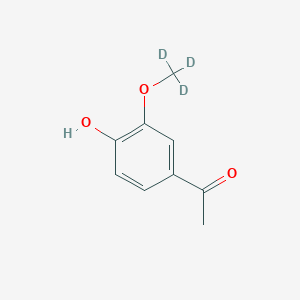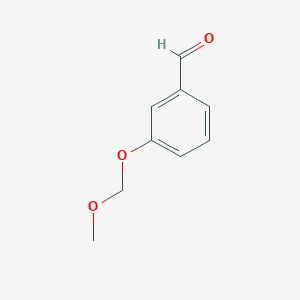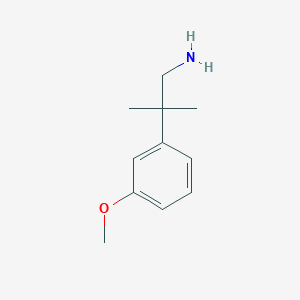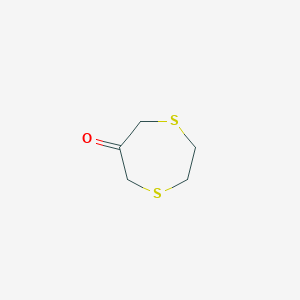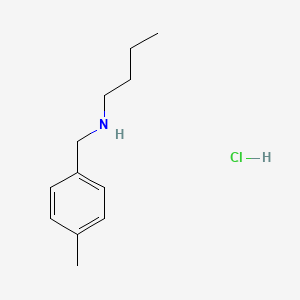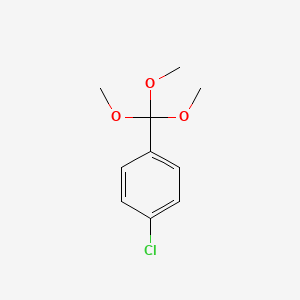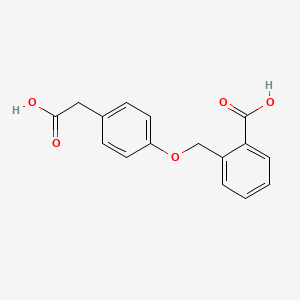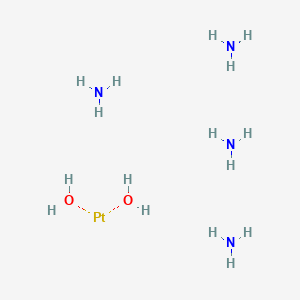
Tetraammineplatinum(II)hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum(II)hydroxide is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its applications in homogeneous catalysis, particularly in hydrogenation, carbonylation, hydroformylation, and chiral catalysis reactions .
准备方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II)hydroxide can be synthesized by reacting tetraammineplatinum(II) chloride with silver oxide in an aqueous solution. The reaction involves the removal of precipitates and the use of an anion exchange resin substituted with hydroxide ions .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) hydroxide solution typically involves the use of ammonium chloroplatinate as a starting material. This compound is sequentially reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps, followed by crystallization and drying to obtain the final product .
化学反应分析
Types of Reactions
Tetraammineplatinum(II)hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The ammonia ligands in the compound can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in reactions with tetraammineplatinum(II) hydroxide solution include hydrogen, carbon monoxide, and various organic ligands. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from reactions involving tetraammineplatinum(II) hydroxide solution include various platinum complexes and catalysts, such as Pt/CeO2 catalysts used in the water-gas shift reaction .
科学研究应用
Tetraammineplatinum(II)hydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of platinum-based catalysts and complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of platinum-based drugs.
Industry: It is used in various industrial processes, including catalysis and material synthesis.
作用机制
The mechanism of action of tetraammineplatinum(II) hydroxide solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The ammonia ligands and hydroxide ions play a crucial role in stabilizing the platinum center and enabling its catalytic activity .
相似化合物的比较
Similar Compounds
Tetraammineplatinum(II) chloride: This compound has a similar structure but contains chloride ions instead of hydroxide ions.
Tetraamminepalladium(II) nitrate: A palladium-based compound with similar ammonia ligands.
Tetraammineplatinum(II) acetate: Contains acetate ions instead of hydroxide ions.
Uniqueness
Tetraammineplatinum(II)hydroxide is unique due to its specific combination of ammonia ligands and hydroxide ions, which provide distinct catalytic properties and reactivity compared to other similar compounds. Its ability to act as a precursor for various platinum complexes and catalysts makes it a valuable compound in both research and industrial applications .
属性
分子式 |
H16N4O2Pt |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
azane;platinum;dihydrate |
InChI |
InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2; |
InChI 键 |
UNBFRTFIYYMRRJ-UHFFFAOYSA-N |
规范 SMILES |
N.N.N.N.O.O.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


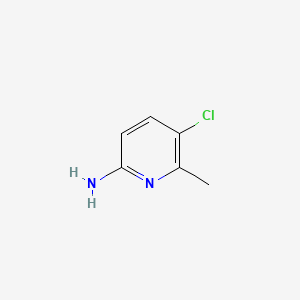
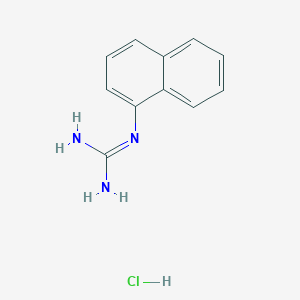
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
